

Deepoxy-deoxynivalenol (DOM-1): A Comprehensive Technical Guide on its Biological Significance

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Compound of Interest

Compound Name: Deepoxy-deoxynivalenol

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Abstract

Deepoxy-deoxynivalenol (DOM-1) is a principal metabolite of the mycotoxin deoxynivalenol (DON), formed through the de-epoxidation of DON by gut microbiota.[1][2] Historically considered a detoxification product with significantly lower toxicity than its parent compound, recent research has unveiled a more complex biological profile for DOM-1. While it lacks the epoxide group responsible for the potent ribotoxic stress response induced by DON, DOM-1 is not biologically inert.[3][4] It exhibits subtle but significant effects on various physiological systems, including the immune and reproductive systems, and its presence serves as a critical biomarker for DON exposure.[5][6] This technical guide provides an in-depth analysis of the biological significance of DOM-1, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action and analytical workflows.

Toxicokinetics and Metabolism

The transformation of DON to DOM-1 is primarily a detoxification pathway mediated by anaerobic bacteria residing in the gastrointestinal tract of various animal species, and in some cases, humans.[1][7] This microbial biotransformation is a crucial factor in determining species-specific susceptibility to DON toxicity.[8]

Key Points:

- **Formation:** DOM-1 is formed by the microbial de-epoxidation of DON at the C12/C13 epoxy group.[\[9\]](#)
- **Location:** This conversion predominantly occurs in the rumen of polygastric animals and the large intestine of monogastric species, including chickens and swine.[\[2\]](#)[\[10\]](#)
- **Human Microbiota:** The capacity of human fecal microbiota to convert DON to DOM-1 varies among individuals. One study demonstrated this transformation in vitro by the fecal slurry from one out of five volunteers, with the resulting DOM-1 being detected in the urine of that individual.[\[7\]](#)[\[11\]](#)
- **Significance:** The conversion of DON to DOM-1 prior to absorption in the small intestine significantly reduces the systemic toxicity of ingested DON.[\[10\]](#)

Comparative Toxicodynamics of DON and DOM-1

The primary structural difference between DON and DOM-1—the absence of the C12-C13 epoxy group in DOM-1—underpins their distinct toxicological profiles.[\[12\]](#) While DON is a potent inhibitor of protein synthesis via the ribotoxic stress response, DOM-1's mechanisms of action are more nuanced.[\[1\]](#)[\[3\]](#)

Cellular Viability and Cytotoxicity

Numerous in vitro studies have consistently demonstrated that DOM-1 is significantly less cytotoxic than DON across various cell lines.

Cell Line	Assay	DON Effect	DOM-1 Effect	Reference
Porcine Intestinal Epithelial Cells (IPEC-1)	MTT Assay	Reduced viability above 0.5 $\mu\text{mol/L}$	No decrease in viability up to 228 $\mu\text{mol/L}$	[13]
Porcine Intestinal Epithelial Cells (IPEC-J2)	WST-1 Assay	Viability decreased at 3.5 $\mu\text{mol/L}$	No effect observed	[13][14]
Human Colon Carcinoma Cells (Caco-2)	LDH Release	No significant effect	16.8 μM increased LDH release (not statistically significant)	[15]
Human Hepatocellular Carcinoma Cells (HepG2)	WST-1 Assay	Viability decreased starting at 0.9 $\mu\text{mol/L}$	No effect on viability, but albumin secretion decreased at 228 $\mu\text{mol/L}$	[13][14]
Trout Gill Cells (RTgill-W1)	NR and SRB Assay	Viability affected starting at 10 $\mu\text{mol/L}$	No effect observed	[14]
Mouse Macrophage Cells (RAW 264.7)	WST-1 Assay	No effect on viability	No effect on viability	[13]
Porcine T-Cell Subsets	Proliferation Assay	Decreased proliferation > 0.4 μM	No effect at 16 μM	[16]

Immunomodulatory Effects

While DON exhibits both immunostimulatory and immunosuppressive properties depending on the dose, DOM-1 generally shows a lack of significant immunomodulatory activity, particularly

at concentrations where DON is active.[5][16]

Cell Line/System	Parameter	DON Effect	DOM-1 Effect	Reference
Mouse Macrophage Cells (RAW 264.7) (LPS-stimulated)	Nitric Oxide (NO) Release	Significant decrease at 0.84 $\mu\text{mol/L}$	No significant reduction	[13]
Mouse Macrophage Cells (RAW 264.7) (LPS-stimulated)	IL-6 Release	Increased at 0.42 $\mu\text{mol/L}$	No influence on cytokine release	[13][14]
Mouse Macrophage Cells (RAW 264.7) (LPS-stimulated)	TNF- α Release	No effect	No influence on cytokine release	[13]
Porcine T-Cell Subsets	CD8 α and CD27 expression	Reduction from 0.8 μM	No effect at 16 μM	[16]
Porcine T-Cell Subsets	CD28 expression	Diminished at 1.6 μM	No effect at 16 μM	[16]

Effects on Intestinal Barrier Function

DON is known to disrupt intestinal barrier integrity. In contrast, DOM-1 has been shown to have minimal to no adverse effects on the intestinal barrier.

Species	Model	Parameter	DON Effect	DOM-1 Effect	Reference
Broiler Chickens	In vivo	Paracellular mannitol flux	Increased flux in duodenum, jejunum, and cecum	No significant change in intestinal permeability	[4]
Caco-2 cells	In vitro	Transepithelial Electrical Resistance (TEER)	Decreased TEER	No measurable adverse effects	[15] [17]

Endocrine and Reproductive Effects

Recent studies have indicated that DOM-1, while less toxic than DON, is not devoid of biological activity in the reproductive system, particularly in cattle.

Species/System	Parameter	Concentration	Observed Effect	Reference
Bovine	In vivo (intrafollicular injection)	100 ng/mL	Cessation of follicular growth	[5][18]
Bovine	In vivo (feed contamination)	6 ppm DON leading to 20 ng/mL blood DOM-1	Did not alter the number of viable embryos	[5][18]
Bull Spermatozoa	In vitro	Not specified	Reduced motility over a 10-hour period	[5][18]
Bovine Oocytes	In vitro (during IVF)	Not specified	Reduced rate of blastocyst formation	[5][18]
Bovine Ovarian Theca Cells	In vitro	Not specified	Increased apoptosis	[5]

Mechanisms of Action

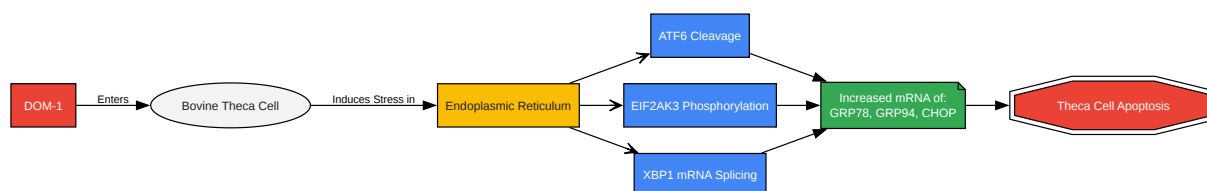
Ribotoxic Stress Response

The primary mechanism of DON's toxicity is the inhibition of protein synthesis through binding to the ribosome, which triggers a "ribotoxic stress response" and activates mitogen-activated protein kinases (MAPKs).[19] The absence of the C12-C13 epoxy group in DOM-1 prevents it from effectively binding to the ribosome in the same manner, thus it does not activate the ribotoxic stress response.[3]

Endoplasmic Reticulum (ER) Stress

While DOM-1 does not induce a ribotoxic stress response, it has been shown to increase endoplasmic reticulum (ER) stress in bovine ovarian theca cells.[3][20] This suggests an alternative mechanism for its observed effects on reproductive tissues.

DOM-1 Induced ER Stress Pathway in Bovine Theca Cells



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Caption: DOM-1 induces ER stress in bovine theca cells.

DOM-1 as a Biomarker of DON Exposure

The detection of DOM-1 in biological fluids, particularly urine, serves as a reliable indicator of DON exposure and subsequent metabolism by the gut microbiota.[6][7] The presence and concentration of DOM-1 can provide insights into an individual's or animal's capacity to detoxify DON.

- **Human Studies:** The detection of DOM-1 in human urine has been linked to the presence of specific gut microbial populations capable of DON de-epoxidation.[7] In one study, a volunteer whose fecal microbiota transformed DON to DOM-1 in vitro also had detectable levels of DOM-1 in their urine (4.7% of DON).[7][11] However, other studies have not detected DOM-1 in human urine samples, suggesting that this detoxification pathway may not be widespread in the human population.[8]
- **Animal Studies:** In pigs, both DON and DOM-1 are considered important urinary biomarkers of DON exposure.[6]

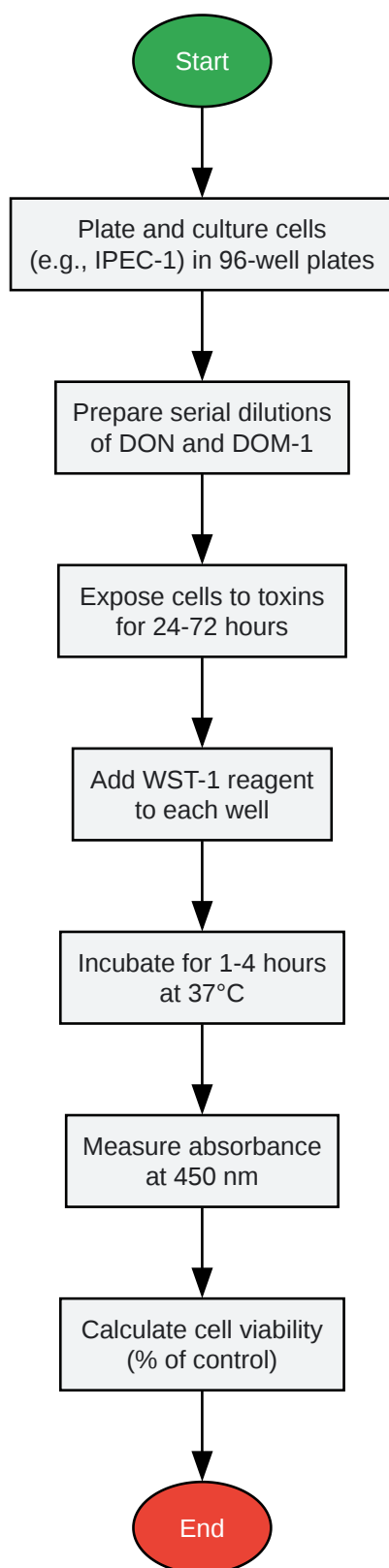
Experimental Protocols

In Vitro Cell Viability Assay (WST-1)

This protocol is adapted from studies assessing the cytotoxicity of DON and DOM-1.[13]

- **Cell Culture:** Plate cells (e.g., IPEC-1, HepG2) in 96-well plates at a suitable density and allow them to adhere and grow for 24-48 hours.
- **Toxin Exposure:** Prepare serial dilutions of DON and DOM-1 in culture medium. Remove the old medium from the cells and add 100 μ L of the medium containing the respective toxin concentrations. Incubate for a specified period (e.g., 24, 48, 72 hours).
- **WST-1 Reagent Addition:** Add 10 μ L of WST-1 reagent to each well.
- **Incubation:** Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
- **Measurement:** Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** Express the results as a percentage of the viability of control (untreated) cells.

Workflow for In Vitro Cytotoxicity Testing



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Caption: General workflow for assessing cytotoxicity using a WST-1 assay.

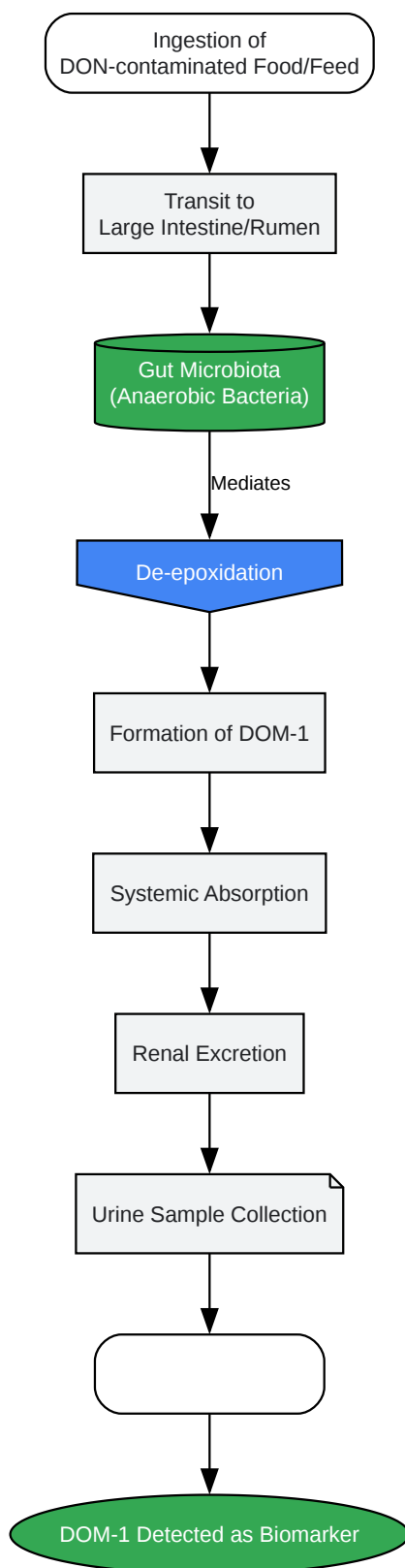
Analysis of DOM-1 in Urine by LC-MS/MS

This protocol is a generalized procedure based on methods described for the detection of mycotoxin biomarkers.^{[7][21][22]}

- Sample Preparation:
 - Take a 1-2 mL aliquot of urine.
 - Add an internal standard (e.g., $^{13}\text{C}_{15}$ -DON).
 - Perform enzymatic hydrolysis (e.g., using β -glucuronidase) to release conjugated forms of the mycotoxins.
- Clean-up:
 - Purify the sample using an immunoaffinity column specific for DON and its metabolites.
 - Elute the analytes with methanol.
- Concentration:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable mobile phase.
- LC-MS/MS Analysis:
 - Inject the sample into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
 - Separate the analytes on a C18 reversed-phase column.
 - Detect and quantify DOM-1 using selected reaction monitoring (SRM) in either positive or negative electrospray ionization mode.
- Quantification:

- Construct a calibration curve using standards of known DOM-1 concentrations prepared in a blank urine matrix.
- Calculate the concentration of DOM-1 in the sample based on the calibration curve.

Logical Relationship: DON Exposure to DOM-1 Detection



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Caption: Pathway from DON ingestion to urinary DOM-1 detection.

Conclusion and Future Directions

Deepoxy-deoxynivalenol (DOM-1) represents a significant detoxification product of the mycotoxin DON. Its biological significance lies in its substantially reduced toxicity compared to the parent compound, which is attributed to the absence of the reactive epoxy group. This structural modification prevents the induction of the ribotoxic stress response, a key mechanism of DON's toxicity. However, emerging evidence suggests that DOM-1 is not entirely inert, exhibiting subtle effects on the reproductive system, potentially through the induction of ER stress.

For researchers and drug development professionals, understanding the biological profile of DOM-1 is crucial for several reasons:

- **Risk Assessment:** Accurate risk assessment of DON-contaminated food and feed must consider the metabolic conversion to the less toxic DOM-1.
- **Biomarker Development:** DOM-1 serves as a valuable biomarker for assessing exposure to DON and the detoxification capacity of an individual or animal.
- **Therapeutic Strategies:** The microbial enzymes responsible for the DON-to-DOM-1 conversion are being explored as feed additives to mitigate the toxic effects of DON in livestock.

Future research should focus on further elucidating the alternative mechanisms of action of DOM-1, particularly its effects on the reproductive and endocrine systems. Additionally, more extensive studies are needed to understand the prevalence and activity of DON-de-epoxidizing bacteria in the human gut microbiome and the implications for human health.

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